5-[(Z)-Nonadec-10-enyl]benzene-1,3-diol
Description
5-[(Z)-Nonadec-10-enyl]benzene-1,3-diol is a synthetic derivative of natural alkylresorcinols, characterized by a resorcinol core (benzene-1,3-diol) substituted with a long-chain alkenyl group. Its structure includes a 19-carbon (nonadec-10-enyl) chain with a Z-configured double bond at position 10. This compound belongs to a class of bioactive phenols with demonstrated roles in antimicrobial, antioxidant, and cytotoxic activities, influenced by its amphiphilic nature (hydrophilic aromatic ring and hydrophobic alkyl chain) .
Properties
IUPAC Name |
5-[(Z)-nonadec-10-enyl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20-24(26)22-25(27)21-23/h9-10,20-22,26-27H,2-8,11-19H2,1H3/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGVEZGOGSMUMX-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC1=CC(=CC(=C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCC1=CC(=CC(=C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is structurally related to several alkylresorcinols and phenolic derivatives. Key comparisons are outlined below:
Key Findings from Comparative Studies
Chain Length and Bioactivity :
- Longer alkyl chains (e.g., C19 in the target compound) enhance lipophilicity, improving membrane integration and cytotoxic effects against pathogens .
- Shorter chains (e.g., C9 in climacostol) reduce persistence in lipid bilayers but increase solubility in aqueous environments .
Double Bond Position and Configuration: The Z-configuration in the nonadec-10-enyl chain promotes steric interactions with lipid membranes, increasing membrane disruption efficiency . Analogues with double bonds closer to the aromatic core (e.g., climacostol’s C2 double bond) exhibit higher reactivity but lower stability .
Aromatic Substitutions: Compounds with aromatic substituents (e.g., pinosylvin, cis-resveratrol) prioritize antioxidant activity via radical scavenging, whereas alkyl-substituted derivatives focus on membrane interactions . Addition of electron-withdrawing groups (e.g., fluorine in 5-[(Z)-2-fluoro...diol]) alters electronic properties, enabling fluorescence-based applications .
Synthetic Modifications: Methyl or hydroxyl additions to the resorcinol ring (e.g., 2-methyl-5-[(Z)-non-2-enyl]benzene-1,3-diol) significantly increase toxicity, suggesting tunability for drug design .
Physicochemical Properties
| Property | This compound | Climacostol | (Z)-5-(Pentadec-10-enyl)benzene-1,3-diol | Pinosylvin |
|---|---|---|---|---|
| Molecular Formula | C25H40O2 | C15H20O2 | C21H32O2 | C14H12O2 |
| Molecular Weight (g/mol) | ~372.6 | 232.3 | 316.5 | 212.2 |
| LogP (Predicted) | ~8.5 | ~5.2 | ~7.1 | ~3.8 |
| Key FT-IR Peaks | O-H (3200 cm⁻¹), C=C (1650 cm⁻¹) | Similar | Similar | C=C (1600 cm⁻¹) |
Research Implications
The structural versatility of alkylresorcinols allows for tailored applications:
- Antimicrobial Agents: Longer-chain derivatives like this compound are promising for disrupting microbial membranes .
- Drug Delivery: Enhanced lipophilicity supports use in lipid-based nanocarriers .
- Biosensors : Fluorinated or aromatic analogues enable fluorescence-based detection systems .
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